molecular formula C10H8BrNO4 B11755176 Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B11755176
M. Wt: 286.08 g/mol
InChI Key: IGPZIJKRPVQBHY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, a carbonyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbonyl group make it a versatile intermediate for further chemical modifications, while its methoxycarbonyl group enhances its solubility and stability.

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)5-2-6(11)9-7(3-5)16-4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13)

InChI Key

IGPZIJKRPVQBHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CO2

Origin of Product

United States

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